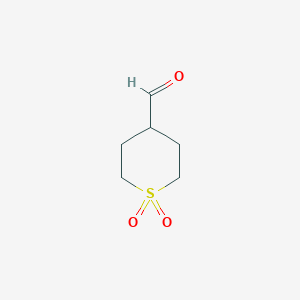

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

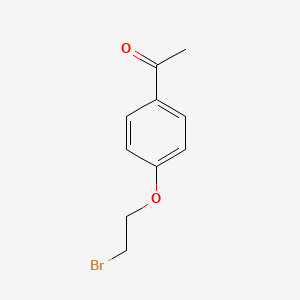

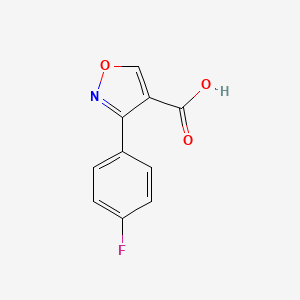

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a chemical compound that has been the subject of various synthetic studies. The compound is characterized by its thiopyran ring, a sulfur-containing heterocycle, and the presence of a carbaldehyde group along with two oxygen atoms in a sulfonyl group (1,1-dioxide). This structure has been explored for its potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through an innovative [1+1+1+1+1+1] annulation process, which is a significant departure from conventional synthetic methods. This process utilizes rongalite as a tethered C-S synthon, which serves as triple C1 units and as a source of sulfone, demonstrating a chemoselective usage that is noteworthy in synthetic chemistry . Additionally, a practical and efficient synthesis of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges such as high aqueous solubility of the product and intermediates by forming a crystalline bisulfite adduct for isolation and purification .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide. However, the synthesis of related compounds, such as tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, demonstrates the potential for these aldehyde groups to participate in anion binding reactions, particularly with dihydrogenphosphate and pyrophosphate anions . This suggests that the aldehyde group in Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide could also engage in similar chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide are not explicitly described in the provided papers. However, the synthesis methods imply that the compound has high aqueous solubility, which can be a challenge during isolation and purification . The presence of the sulfonyl group would also contribute to the compound's polarity and could affect its solubility in organic solvents. The reactivity of the aldehyde group could make it a versatile intermediate in various chemical transformations.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Tetrahydro-2H-thiopyran 1,1-dioxides can be synthesized through a [1+1+1+1+1+1] annulation process, utilizing rongalite as a tethered C-S synthon. This method presents a unique approach for constructing these compounds, with rongalite serving as triple C1 units and as a source of sulfone (Chen et al., 2022).

The compound has been involved in microwave-assisted and ultrasonic-assisted three-component heterocyclization processes, highlighting its versatility in chemical reactions (Gladkov et al., 2013).

A practical and efficient synthesis method for 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges related to the high aqueous solubility of the product and intermediates (Bio et al., 2008).

Applications in Medicinal Chemistry

- Thiopyrano[2,3-d]thiazole-6-carbaldehydes, a related compound, have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives showed promising results against leukemia, EBV virus, Herpes simplex virus, and Hepatitis C virus (Lozynskyi et al., 2016).

Photochemical Properties

- Tetraaryl-4H-thiopyrans exhibit reversible photochemical color changes after UV illumination. This property has potential applications in the field of photochemistry (Šbebek et al., 1992).

Conformational Analysis

- A study on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides provides insight into the structural and energetic aspects of these compounds. The findings are relevant to understanding the conformational preferences and stability of such molecules (Freeman et al., 2002).

Novel Synthetic Approaches

- The synthesis of thiopyrano[2,3-b]quinolines via L-proline catalyzed, three-component reactions, highlights the utility of Tetrahydro-2H-thiopyran derivatives in constructing complex organic molecules (Kanani & Patel, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Propriétés

IUPAC Name |

1,1-dioxothiane-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUBLDIUFQXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)